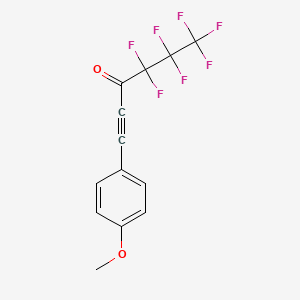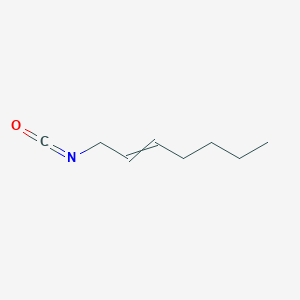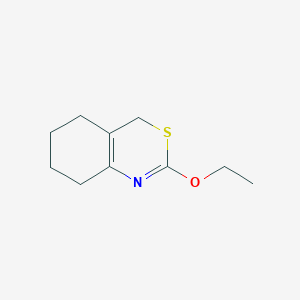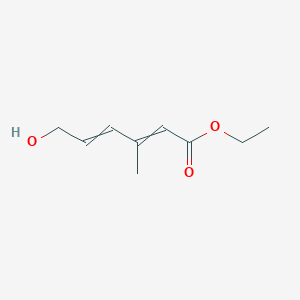![molecular formula C22H44OSn B14387662 Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane CAS No. 88214-42-0](/img/structure/B14387662.png)
Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a complex organic moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane typically involves the reaction of tributyltin hydride with an appropriate organic precursor. The reaction conditions often include the use of a solvent such as toluene or hexane and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The butyl groups or the organic moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a wide range of organotin derivatives .
Applications De Recherche Scientifique
Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form stable complexes with organic molecules, influencing their reactivity and stability. The pathways involved may include coordination chemistry and organometallic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin chloride: Another organotin compound with similar reactivity but different applications.
Tributyltin hydride: Used as a reducing agent in organic synthesis.
Tributyltin acetate: Known for its use in polymer production.
Uniqueness
Its ability to participate in a wide range of chemical reactions and form stable complexes makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
88214-42-0 |
|---|---|
Formule moléculaire |
C22H44OSn |
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
tributyl-[(3,3-dimethylcyclohexen-1-yl)methoxymethyl]stannane |
InChI |
InChI=1S/C10H17O.3C4H9.Sn/c1-10(2)6-4-5-9(7-10)8-11-3;3*1-3-4-2;/h7H,3-6,8H2,1-2H3;3*1,3-4H2,2H3; |
Clé InChI |
NEOYAWDOLOBYEO-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)COCC1=CC(CCC1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate](/img/structure/B14387599.png)



![N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide](/img/structure/B14387612.png)
![2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid](/img/structure/B14387615.png)
![4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B14387621.png)
![perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate](/img/structure/B14387625.png)
![2-[(Ethoxycarbonyl)amino]octyl acetate](/img/structure/B14387641.png)
![2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14387649.png)

